Cas no 1197616-32-2 (N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide)

N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound featuring a pyrazole-pyridine hybrid structure. Its key advantages include potential bioactivity due to the presence of a benzylpyrazole moiety and a methylsulfanyl group, which may enhance binding affinity in medicinal chemistry applications. The compound's modular structure allows for further derivatization, making it a versatile intermediate in pharmaceutical research.
N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide structure
1197616-32-2 structure
Product Name:N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
CAS No:1197616-32-2
MF:C19H20N4OS
MW:352.453302383423
CID:5681260
PubChem ID:31798346
Update Time:2025-06-19

N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
    • N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide
    • Z131763000
    • 1197616-32-2
    • AKOS025442505
    • EN300-26597938
    • N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
    • Inchi: 1S/C19H20N4OS/c1-22(19(24)17-9-6-10-20-18(17)25-2)12-16-11-21-23(14-16)13-15-7-4-3-5-8-15/h3-11,14H,12-13H2,1-2H3
    • InChI Key: CNTKBPJZJTUCMP-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=CC=CN=1)C(N(C)CC1C=NN(C=1)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 352.13578245g/mol
  • Monoisotopic Mass: 352.13578245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 76.3Ų

N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26597938-0.05g
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1197616-32-2 95.0%
0.05g
$707.0 2025-03-20
Enamine
EN300-26597938-0.1g
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1197616-32-2 95.0%
0.1g
$741.0 2025-03-20
Enamine
EN300-26597938-0.25g
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1197616-32-2 95.0%
0.25g
$774.0 2025-03-20
Enamine
EN300-26597938-0.5g
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1197616-32-2 95.0%
0.5g
$809.0 2025-03-20
Enamine
EN300-26597938-1g
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1197616-32-2 90%
1g
$842.0 2023-09-13
Enamine
EN300-26597938-2.5g
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1197616-32-2 95.0%
2.5g
$1650.0 2025-03-20
Enamine
EN300-26597938-5g
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1197616-32-2 90%
5g
$2443.0 2023-09-13
Enamine
EN300-26597938-10g
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1197616-32-2 90%
10g
$3622.0 2023-09-13
Enamine
EN300-26597938-1.0g
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1197616-32-2 95.0%
1.0g
$842.0 2025-03-20
Enamine
EN300-26597938-10.0g
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1197616-32-2 95.0%
10.0g
$3622.0 2025-03-20

Additional information on N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide

Introduction to N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 1197616-32-2)

N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide, identified by its CAS number 1197616-32-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly its pyrazole and pyridine moieties, contribute to its unique chemical properties and potential therapeutic applications.

The pyrazole ring in N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is a heterocyclic aromatic compound known for its versatility in medicinal chemistry. Pyrazole derivatives have been widely studied due to their ability to interact with various biological targets, including enzymes and receptors. The presence of the benzyl group at the 1-position of the pyrazole ring enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and oral bioavailability. Additionally, the methylsulfanyl group at the 2-position of the pyridine ring introduces a polar moiety that can improve solubility and binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel small molecules with therapeutic potential. N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has emerged as a compound of interest due to its unique structural characteristics and reported biological activities. Studies have demonstrated that this molecule exhibits inhibitory effects on certain enzymes and receptors, making it a candidate for further investigation in drug development pipelines.

One of the most compelling aspects of N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is its potential application in the treatment of various diseases. Research has shown that this compound can modulate pathways involved in inflammation, pain, and neurodegeneration. The pyrazole moiety is particularly noteworthy for its role in these processes, as it can interact with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways. Furthermore, the methylsulfanyl group may contribute to its anti-inflammatory properties by affecting signal transduction pathways.

The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the benzyl group onto the pyrazole ring typically involves nucleophilic substitution reactions, while the attachment of the methylsulfanyl group to the pyridine ring can be achieved through thiolation reactions. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high yields and purity.

From a pharmacological perspective, N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has shown promise in preclinical studies. Its ability to interact with biological targets suggests that it could be developed into a lead compound for further optimization into a drug candidate. Researchers are exploring various modifications to enhance its potency, selectivity, and pharmacokinetic properties. These efforts are part of a broader trend in drug discovery where computational methods and high-throughput screening are used to identify and optimize lead compounds.

The use of computational tools has revolutionized the process of drug discovery by enabling researchers to predict the binding affinity of molecules to biological targets with high accuracy. In the case of N-(1-benzyl-1H-pyrazol-4-yl)methyl-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide, computational studies have been instrumental in understanding its interactions with enzymes and receptors. These studies have provided valuable insights into how structural modifications can improve binding affinity and reduce off-target effects.

The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and computer scientists. N-(1-benzyl-1H-pyrazol-4-ylmethyl-N-methylel)-2(methanesulfonyl)-pyridinecarboxamide exemplifies this collaborative approach by integrating synthetic chemistry with computational modeling and biological testing. Such interdisciplinary efforts are essential for translating laboratory discoveries into effective therapies that address unmet medical needs.

In conclusion, N-(1-benzyl-lH-pyrazol~4-yI)methyllN-methylel)-Z(methanesulfonyl)-pyridinecarboxarnide (CAS No.l 11976l6·32·Z) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and reported biological activities make it an attractive candidate for further investigation as a lead compound for drug discovery efforts aimed at treating various diseases. As research continues to uncover new therapeutic applications for this molecule, it is likely that additional insights will emerge regarding its mechanism of action and potential clinical utility.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.